4-(1H-pyrazol-1-yl)-6-(4-{[4-(trifluoromethoxy)phenyl]methyl}piperazin-1-yl)pyrimidine
Description
This compound features a pyrimidine core substituted at the 4-position with a 1H-pyrazol-1-yl group and at the 6-position with a piperazine moiety bearing a 4-(trifluoromethoxy)benzyl group. The trifluoromethoxy substituent enhances lipophilicity and metabolic stability, while the pyrazole and piperazine groups contribute to hydrogen bonding and receptor interaction capabilities .
Properties
IUPAC Name |
4-pyrazol-1-yl-6-[4-[[4-(trifluoromethoxy)phenyl]methyl]piperazin-1-yl]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N6O/c20-19(21,22)29-16-4-2-15(3-5-16)13-26-8-10-27(11-9-26)17-12-18(24-14-23-17)28-7-1-6-25-28/h1-7,12,14H,8-11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJNPYQSMLMYLPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)OC(F)(F)F)C3=NC=NC(=C3)N4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds with a piperazine moiety have been shown to inhibit tubulin polymerization. Tubulin is a protein that plays a crucial role in cell division, and its inhibition can lead to cell cycle arrest and apoptosis.
Biochemical Pathways
Given the potential target of action (tubulin), it can be inferred that the compound may affect pathways related to cell division and apoptosis.
Result of Action
Similar compounds have been shown to induce apoptosis in cancer cells. This suggests that the compound could potentially have cytotoxic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Pyrimidine-Pyrazole-Piperazine Scaffolds
Key structural variations among analogous compounds include:
- Substituents on the pyrimidine core (e.g., alkynyloxy, sulfonyl, or morpholinyl groups).
- Modifications to the piperazine moiety (e.g., trifluoromethylphenyl vs. trifluoromethoxybenzyl groups).
- Linker chemistry (e.g., direct piperazine attachment vs. ketone or sulfonamide linkers).
Comparative Data Table
Key Findings from Comparative Analysis
Trifluoromethoxy vs. In contrast, trifluoromethyl groups (e.g., in Compound 5 ) may enhance binding to hydrophobic enzyme pockets.
Piperazine Modifications :
- Direct piperazine attachment (target compound) vs. ketone linkers (Compound 5 ) alters conformational flexibility. Ketone linkers may improve solubility but reduce blood-brain barrier penetration.
Biological Activity Trends: Pyrimidines with alkynyloxy substituents (e.g., Compound 5h ) exhibit potent herbicidal activity, while piperazine-containing derivatives (target compound, Compound 21 ) are hypothesized to target CNS receptors due to structural similarities to known neuroactive agents.
Synthetic Accessibility :
- The target compound’s synthesis likely parallels methods for related arylpiperazines, involving nucleophilic substitution or coupling reactions .
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